
(5-Bromo-2-chloro-3-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups, and a methanol group is attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-3-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 2-chloro-3-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride, and subsequent bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(5-Bromo-2-chloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: 5-Bromo-2-chloro-3-methoxybenzaldehyde or 5-Bromo-2-chloro-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-chloro-3-methoxytoluene.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
(5-Bromo-2-chloro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-2-chloro-3-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
Uniqueness
(5-Bromo-2-chloro-3-methoxyphenyl)methanol is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC名 |
(5-bromo-2-chloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChIキー |
OVBHGTLLMBLZQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1Cl)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


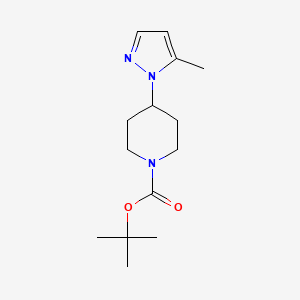
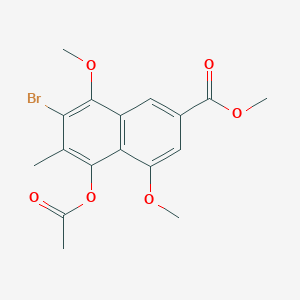
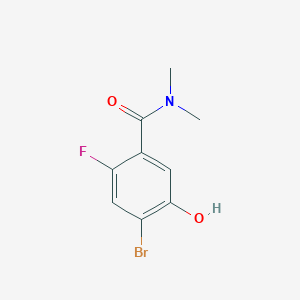
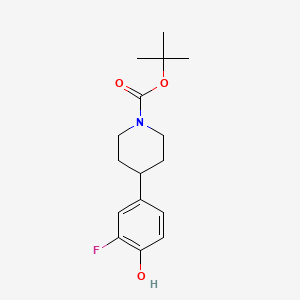
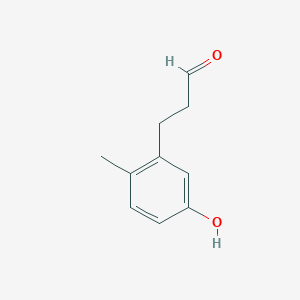
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)


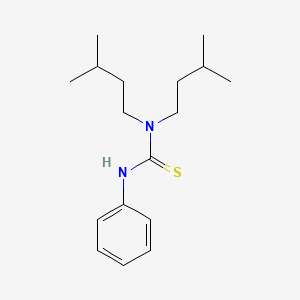
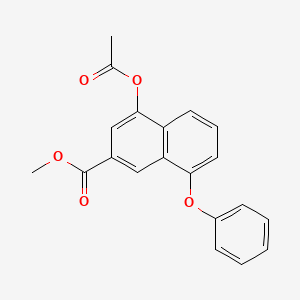


![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
